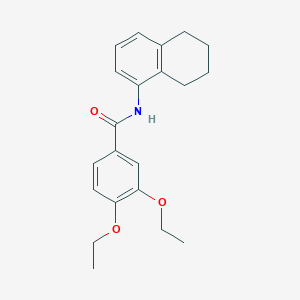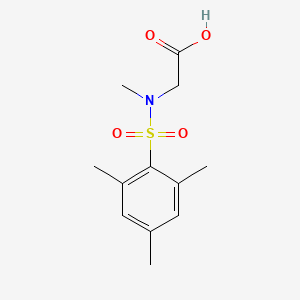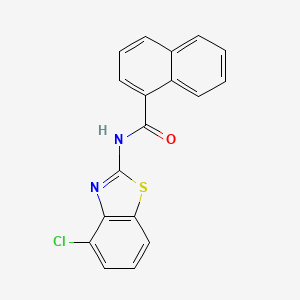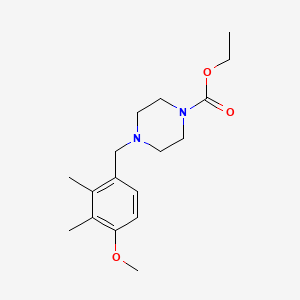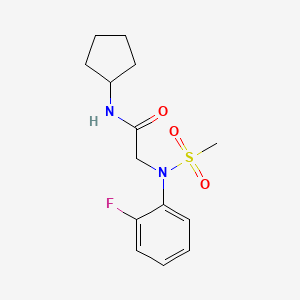
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme plays a crucial role in the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Wirkmechanismus
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide increases the levels of GABA, which enhances GABAergic neurotransmission and may lead to therapeutic benefits.
Biochemical and physiological effects:
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase GABA levels in the brain, which may have a range of effects on neurotransmission and brain function. It has been suggested that N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may have potential therapeutic benefits in conditions such as epilepsy, anxiety disorders, and substance use disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. However, one limitation is that it may not be effective in all individuals, as the response to GABAergic drugs can vary widely between individuals.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more selective and potent GABA-AT inhibitors. Another area of research is the exploration of the therapeutic potential of N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, research on the long-term effects of N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide on brain function and behavior is needed to fully understand its potential therapeutic benefits.
Synthesemethoden
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of N-cyclopentyl-N-(2-fluorophenyl)glycinamide, which is then converted to N-cyclopentyl-N-(2-fluorophenyl)-N-methylsulfonyl-glycinamide. This compound is then treated with sodium hydride and methyl iodide to yield N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopentyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission, which may be beneficial in conditions such as epilepsy, anxiety disorders, and substance use disorders.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17(13-9-5-4-8-12(13)15)10-14(18)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUIZDHWKPAJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)
![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)


![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)
